3-Acetyl-5-nitrobenzoic acid

Description

BenchChem offers high-quality 3-Acetyl-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetyl-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

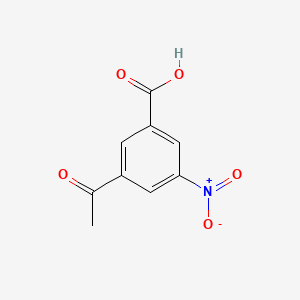

Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c1-5(11)6-2-7(9(12)13)4-8(3-6)10(14)15/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPFKIQNBJVASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590752 | |

| Record name | 3-Acetyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717-75-9 | |

| Record name | 3-Acetyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Solubility Profiling and Solvent Selection for 3-Acetyl-5-nitrobenzoic Acid

[1]

Executive Summary

3-Acetyl-5-nitrobenzoic acid is a critical intermediate in the synthesis of complex pharmaceuticals and agrochemicals, serving as a scaffold for benzonitrile derivatives and potential retinoid analogs.[1] Its purification and reaction efficiency are governed by its solubility in organic solvents.[2][3]

This guide provides a comprehensive analysis of its solubility behavior, driven by its three distinct functional groups: the carboxylic acid (proton donor/acceptor), the nitro group (strong electron-withdrawing, polar), and the acetyl group (polar aprotic).[2][3]

Key Takeaways:

-

High Solubility: Polar aprotic solvents (DMSO, DMF, NMP).[2][3]

-

Moderate Solubility: Short-chain alcohols (Methanol, Ethanol) and ketones (Acetone).[2][3]

-

Low Solubility: Non-polar hydrocarbons (Hexane, Toluene) and cold water.[2][3]

-

Primary Application: Recrystallization is best achieved using Methanol or Acetic Acid/Water mixtures.[2][3]

Physicochemical Profile & Solubility Prediction

The solubility of 3-Acetyl-5-nitrobenzoic acid is dictated by the "Like Dissolves Like" principle, modified by specific solute-solvent interactions (hydrogen bonding and dipole-dipole forces).[1][3]

Structural Analysis[1][2][3][4]

-

Nitro Group (-NO₂): Increases polarity and dipole moment; enhances solubility in polar aprotic solvents.[2][3]

-

Acetyl Group (-COCH₃): Acts as a hydrogen bond acceptor; promotes solubility in alcohols and ketones.[2][3]

-

Carboxylic Acid (-COOH): Capable of dimerization and strong hydrogen bonding; dictates pH-dependent solubility in aqueous media and high solubility in protic solvents.[3]

Predicted Solubility Trends (Qualitative)

Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., 3-nitrobenzoic acid):

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole-dipole interactions; disruption of carboxylic acid dimers.[1] |

| Polar Protic | Methanol, Ethanol | High to Moderate | Hydrogen bonding solvation of -COOH and -COCH₃ groups.[1] |

| Ketones/Esters | Acetone, Ethyl Acetate | Moderate | Dipole interactions; good for recrystallization cooling profiles.[1][2][3] |

| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | Weak polar interactions; often used for extraction but not dissolution.[1][2][3] |

| Hydrocarbons | Toluene, Hexane, Heptane | Insoluble/Trace | Lack of polar interactions; used as anti-solvents.[1][2][3] |

Experimental Solubility Determination Protocol

Since precise thermodynamic data (mole fraction values) for this specific derivative are often proprietary, the following Laser Dynamic Method is the industry standard for generating accurate solubility curves.

Methodology: Laser Monitoring Observation

This method eliminates human error in detecting the "disappearance" of the solid phase.[2][3]

Equipment:

-

Jacketed glass vessel (50 mL) with temperature control (±0.05 K).

Workflow:

-

Preparation: Add a known mass (

) of 3-Acetyl-5-nitrobenzoic acid and solvent ( -

Equilibration: Set temperature to

(e.g., 280 K). -

Dissolution: Heat the mixture at a slow rate (0.2 K/min).

-

Detection: Record the temperature at which laser transmissivity maximizes (indicating complete dissolution).

-

Iteration: Repeat with varying solute/solvent ratios to construct the polythermal curve.

Workflow Visualization

The following diagram outlines the decision logic for solvent selection based on experimental data.

Caption: Logic flow for categorizing solvents into reaction media, recrystallization candidates, or anti-solvents based on solubility behavior.

Thermodynamic Modeling

To translate experimental data into predictive models for process scale-up, the Modified Apelblat Equation is the standard for nitrobenzoic acid derivatives.[2][3]

The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (

- : Mole fraction solubility of 3-Acetyl-5-nitrobenzoic acid.[1]

- : Absolute temperature (K).[2][3][5]

- : Empirical parameters derived from regression analysis.

Interpretation:

-

Parameter

: Reflects the enthalpy of solution.[2][3] A negative -

Fit Quality : For structural analogs like 3-nitrobenzoic acid, this model typically yields an

.[2][3]

Comparative Solubility Data (Analog Based)

In the absence of a specific thermodynamic table for the acetyl derivative, data for 3-nitrobenzoic acid serves as a high-confidence proxy for solubility trends.[2][3]

| Solvent | Solubility Rank | Temperature Dependence | Suitability |

| Methanol | 1 (Highest) | High | Excellent for reaction; too soluble for high-yield crystallization alone.[1] |

| Ethanol | 2 | High | Good balance for recrystallization.[1][2][3] |

| Ethyl Acetate | 3 | Moderate | Excellent extraction solvent.[1][2][3] |

| Toluene | 4 (Lowest) | Low | Ideal anti-solvent to force precipitation.[1][2][3] |

> Note: The addition of the acetyl group at position 3 generally decreases solubility slightly in polar protic solvents compared to pure 3-nitrobenzoic acid due to increased molecular weight and steric hindrance, but maintains the same relative order.[1]

Purification & Crystallization Strategy

For 3-Acetyl-5-nitrobenzoic acid, the primary impurity is often the non-acetylated precursor or isomers.[1]

Recommended Recrystallization Protocol

Solvent System: Methanol (Solvent) + Water (Anti-solvent) or Pure Ethanol.[2][3]

-

Dissolution: Dissolve crude 3-Acetyl-5-nitrobenzoic acid in Methanol at reflux (

). Use minimum volume to achieve saturation. -

Filtration: Hot filtration to remove insoluble mechanical impurities.[2][3]

-

Cooling: Slowly cool to

at a rate of -

Anti-Solvent Addition (Optional): If yield is low, add Water dropwise until turbidity persists, then cool to

. -

Isolation: Filter the pale yellow crystals and wash with cold Methanol/Water (1:1).

References

-

Benchchem. 3-Acetyl-5-nitrobenzoic acid Product Description & Physical Properties. (Accessed 2024).[2][3][6] Link

-

Oakwood Chemical. Safety Data Sheet: 3-Acetyl-5-nitrobenzoic acid (CAS 717-75-9).[1][3][7][8]Link[2][3][9][8]

-

Zhang, Y., et al. "Solubilities of benzoic acid and its nitro-derivatives in pure solvents."[2][3] Journal of Chemical & Engineering Data, 2015.[2][3] (Used as structural analog proxy). Link[2][3][9]

-

Jouyban, A. Handbook of Solubility Data for Pharmaceuticals.[2][3] CRC Press, 2009.[2][3] (Reference for thermodynamic modeling methodologies).

Sources

- 1. exchemistry.com [exchemistry.com]

- 2. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bexarotene | C24H28O2 | CID 82146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Page loading... [wap.guidechem.com]

- 9. mdpi.com [mdpi.com]

stability and proper storage conditions for 3-Acetyl-5-nitrobenzoic acid

Technical Whitepaper: Stability Profiling and Lifecycle Management of 3-Acetyl-5-nitrobenzoic Acid

Executive Summary

3-Acetyl-5-nitrobenzoic acid is a critical intermediate in the synthesis of functionalized aromatic compounds, pharmaceutical precursors, and advanced imaging agents. Its structural integrity is governed by the interplay between its electron-withdrawing nitro group, the reactive acetyl moiety, and the carboxylic acid core.

This guide provides a scientifically grounded protocol for the storage, handling, and stability assessment of 3-Acetyl-5-nitrobenzoic acid. By adhering to these protocols, researchers can mitigate common degradation pathways—specifically photolytic reduction and moisture-induced aggregation—ensuring high-purity inputs for downstream applications.

Physicochemical Profile & Intrinsic Stability

To define proper storage, we must first understand the molecular vulnerabilities of the compound.

| Feature | Chemical Moiety | Stability Implication |

| Core Structure | Benzoic Acid | pH Sensitivity: Acidic proton ( |

| Substituent 1 | Nitro Group ( | Photolability: Strong chromophore. Exposure to UV/Vis light can induce radical formation or reduction to nitroso/amine species, leading to discoloration (yellowing/browning). |

| Substituent 2 | Acetyl Group ( | Redox Potential: Ketone functionality is generally stable but susceptible to reduction under specific conditions. |

| Electronic State | Electron-Deficient Ring | Nucleophilic Attack: The combined electron-withdrawing nature of |

Key Physical Properties:

-

Appearance: Off-white to yellowish crystalline solid.[1]

-

Melting Point: Typically

C (isomer dependent), indicating good thermal stability in the solid state. -

Solubility: Low in water; soluble in organic solvents (DMSO, Methanol) and aqueous bases.

Degradation Pathways & Risk Assessment

Understanding how the molecule fails is the first step in preventing failure.

Photolytic Degradation (Primary Risk)

Nitrobenzoic acid derivatives are notoriously light-sensitive.[1] Upon exposure to UV radiation, the nitro group can undergo a series of photochemical rearrangements. While the solid state offers some lattice protection, surface degradation occurs rapidly, introducing impurities that can interfere with precise stoichiometric reactions.

Hygroscopicity & Hydrolysis

While the acetyl and nitro groups are resistant to hydrolysis under neutral conditions, the carboxylic acid moiety can form hydrogen bonds with atmospheric water.

-

Risk: Moisture uptake leads to "caking" (physical instability) and creates a micro-aqueous environment that may accelerate trace chemical degradation or alter the effective molecular weight during weighing.

Thermal Decarboxylation

Although rare at ambient temperatures, benzoic acid derivatives can decarboxylate (loss of

Storage & Handling Protocols

The following protocols are designed to create a "Self-Validating Storage System."

The "Gold Standard" Storage Condition

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Slows kinetic degradation rates (Arrhenius equation). While stable at Room Temp (15-25°C) for short periods, cold storage is required for long-term reference standards. |

| Container | Amber Borosilicate Glass | Blocks UV radiation (<400 nm) to prevent photolysis of the nitro group. Borosilicate (Type I) minimizes alkali leaching from the glass. |

| Headspace | Inert Gas (Argon/Nitrogen) | Displaces oxygen and moisture. Essential for high-purity standards (>99%) to prevent oxidative discoloration. |

| Closure | PTFE-Lined Screw Cap | Provides a chemically inert seal that prevents moisture ingress and solvent vapor interaction. |

Handling & Re-Qualification

-

Equilibration: Always allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Desiccation: Store the primary container inside a secondary vessel (desiccator) containing active desiccant (e.g., Silica Gel or

).

Quality Control & Stability Testing Methodology

To ensure the compound remains within specification, a rigorous testing workflow is required.

Validated HPLC Method (Proposed)

-

Column: C18 Reverse Phase (e.g.,

mm, 3.5 µm). -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 mins.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm (nitro/carbonyl absorption).

-

Pass Criteria: Purity

(area normalization).

Decision Logic for Storage & Testing

The following diagram illustrates the lifecycle management and decision process for handling 3-Acetyl-5-nitrobenzoic acid.

Figure 1: Lifecycle management workflow for 3-Acetyl-5-nitrobenzoic acid, detailing the critical path from receipt to storage and re-validation.

Experimental Workflow: Stress Testing (For Method Validation)

If you are developing a new formulation or synthesis pathway, you must validate the stability of this intermediate. Use this forced degradation protocol.

Figure 2: Forced degradation workflow to identify intrinsic stability limitations and validate analytical methods.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8497, 3-Nitrobenzoic acid. (Used as a proxy for nitrobenzoic acid class stability data). Link

-

ChemicalBook. 3-Acetyl-5-nitrobenzoic acid Product Properties and CAS 717-75-9 Information.Link

-

Sigma-Aldrich. Safety Data Sheet (SDS) for Nitrobenzoic Acid Derivatives. (General handling of nitroaromatics). Link

-

ICH Guidelines. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Link

Sources

Methodological & Application

Application Note: High-Purity Crystallization Strategies for Small Molecule Purification

Introduction: The Thermodynamics of Purity

Recrystallization is often mischaracterized as a simple separation technique. In the context of pharmaceutical development and high-purity synthesis, it is a thermodynamic selection process where the crystal lattice serves as a highly specific molecular filter.

For drug development professionals, recrystallization is not merely about chemical purity; it is the primary control point for polymorphism . Different crystal forms (polymorphs) of the same Active Pharmaceutical Ingredient (API) can exhibit drastically different solubility, bioavailability, and stability profiles.[1][2][3] Control over the crystallization environment (solvent, cooling rate, seeding) is therefore critical to ensure the isolation of the thermodynamically stable or kinetically preferred polymorph.

This guide moves beyond basic organic chemistry protocols to address the rigorous requirements of research and development, focusing on yield maximization, polymorph control, and troubleshooting complex phase separations like "oiling out."

Phase I: Strategic Solvent Selection

The success of any crystallization campaign is determined before the first milligram of solute is heated. The choice of solvent dictates the supersaturation curve.

The "Goldilocks" Zone

An ideal solvent system must meet contradictory criteria:

-

High Solubility at Boiling Point: To minimize solvent volume and maximize recovery.

-

Low Solubility at Freezing Point: To force precipitation upon cooling.

-

Chemical Inertness: Must not react with the solute (e.g., avoiding esters with strong nucleophiles).

-

Volatile: Easy removal (B.P. < 100°C preferred) to prevent thermal degradation during drying.

Solvent Polarity and Dielectric Constants

"Like dissolves like" is the rule of thumb, but for recrystallization, we often need "Like dissolves like... but not too well." If the solvent is too similar to the solute, solubility will remain high even when cold, leading to poor recovery.

Table 1: Common Solvents by Polarity Index

| Solvent | Boiling Point (°C) | Dielectric Constant ( | Application Notes |

| Water | 100 | 80.1 | Highly polar. Good for salts/amides. High B.P. makes drying difficult. |

| Ethanol | 78 | 24.5 | Excellent "middle ground" solvent. Often used with water (co-solvent).[4] |

| Acetone | 56 | 20.7 | Good polar aprotic. Flammable.[5] Caution: Can form imines with primary amines. |

| Ethyl Acetate | 77 | 6.0 | Moderate polarity. Standard for many organic intermediates. |

| Dichloromethane | 40 | 8.9 | Good solubility, but often too good. Low B.P.[5] causes "creeping." |

| Toluene | 111 | 2.4 | Non-polar aromatic. High B.P. is good for dissolving difficult aromatics. |

| Hexanes | 69 | 1.9 | Non-polar. Often used as an anti-solvent to crash out polar compounds. |

Workflow: Solvent Screening Logic

The following decision tree outlines the logic for selecting a single or binary solvent system.

Figure 1: Decision logic for screening solvents. Ideally, the solute is insoluble cold but soluble hot.[5] If no single solvent works, a binary system is required.

Protocol: High-Purity Recrystallization

Standard Operating Procedure (Single Solvent)

Reagents: Crude solid, Chosen solvent, Activated Carbon (optional). Equipment: Erlenmeyer flask, heat source (hot plate/oil bath), Buchner funnel, vacuum source.

-

Saturation (The Dissolution):

-

Place crude solid in an Erlenmeyer flask.

-

Heat to boiling.

-

Critical Step: Add solvent in small aliquots (e.g., 1-5 mL) through the condenser until the solid just dissolves. Adding excess solvent here drastically reduces yield.

-

Note: If colored impurities are present, add 1-2% w/w activated carbon and filter hot.

-

-

Hot Filtration (Removal of Insolubles):

-

If insoluble particles (dust, inorganic salts) remain, filter the boiling solution through a pre-warmed fluted filter paper or a glass frit.

-

Why Pre-warm? To prevent premature crystallization on the filter paper, which clogs pores and lowers yield.

-

-

Nucleation (Controlled Cooling):

-

Remove from heat and allow the flask to cool to room temperature slowly .

-

Mechanism:[6][8][9][10] Rapid cooling creates high supersaturation, leading to rapid precipitation of small, impure crystals (trapping mother liquor). Slow cooling promotes the growth of large, pure crystal lattices that exclude impurities.

-

Once at room temperature, place in an ice bath (0-4°C) for 15-20 minutes to maximize yield.

-

-

Collection and Wash:

-

Drying:

-

Air dry under vacuum or use a vacuum oven/desiccator to remove residual solvent.

-

Advanced Technique: Anti-Solvent (Binary) Crystallization

Used when no single solvent has the correct solubility profile.

-

Dissolve the solute in the minimum amount of a Good Solvent (where it is highly soluble) at boiling point.

-

Slowly add a Poor Solvent (Anti-solvent) dropwise to the boiling solution.

-

Stop when a persistent cloudiness (turbidity) appears.

-

Add one drop of the Good Solvent to clear the solution.

-

Allow to cool slowly as per the standard protocol.

Troubleshooting: Oiling Out

"Oiling out" occurs when the solute separates as a liquid droplet (emulsion) rather than a solid crystal.[13] This happens when the saturation temperature is higher than the melting point of the solute in the solvent mixture.

Why it is fatal to purity: The oil droplets act as a "super-solvent," extracting impurities from the mother liquor. When the oil eventually solidifies, it forms an amorphous mass containing all the impurities you tried to remove.

Figure 2: Troubleshooting logic for "Oiling Out." The primary fix is often changing the solvent system to one with a boiling point lower than the solute's melting point.

Validation and Analysis

A visually crystalline product is not proof of purity. The following analytical methods are required to validate the process:

-

Melting Point Depression:

-

Pure compounds have sharp melting ranges (typically 0.5–2.0°C).

-

Impurities cause the melting point to drop and the range to widen (Colligative property).

-

-

HPLC (High-Performance Liquid Chromatography):

-

Quantitative assessment of purity (Area %).

-

Essential for detecting impurities that may co-crystallize.

-

-

X-Ray Powder Diffraction (XRPD):

-

Critical for Pharma: Confirms the specific polymorphic form. If the protocol produces Form II but Form I is the approved API, the batch is out of specification.

-

References

-

Nichols, L. (2022). Choice of Solvent. Chemistry LibreTexts. Available at: [Link]

-

Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available at: [Link]

-

University of Toronto. (n.d.). Recrystallization Standard Operating Procedure. UCT Science. Available at: [Link]

-

Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules. Available at: [Link]

Sources

- 1. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Why Polymorphism is Key in Drug Development! [pharmacores.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 8. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. reddit.com [reddit.com]

- 11. science.uct.ac.za [science.uct.ac.za]

- 12. Recrystallization [sites.pitt.edu]

- 13. mt.com [mt.com]

Troubleshooting & Optimization

Technical Support Center: Identification and Removal of Common Impurities

Welcome to the Technical Support Center, your expert resource for navigating the complexities of impurity identification and removal. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to empower you with the knowledge to ensure the purity, safety, and efficacy of your compounds.

Introduction: The Critical Role of Impurity Management

In scientific research and pharmaceutical development, the purity of a substance is paramount. Impurities, even at trace levels, can have a significant impact on the quality, safety, and efficacy of a final product.[1][2] They can arise from various sources, including raw materials, manufacturing processes, and degradation over time.[3][4] Effective identification and removal of these unwanted substances are not just a matter of good science; they are a regulatory necessity.[1][2][5] This guide provides a structured approach to understanding, identifying, and eliminating common impurities.

Section 1: Troubleshooting Common Issues in Impurity Analysis

This section addresses frequent challenges encountered during the analytical phase of impurity profiling.

FAQ: High-Performance Liquid Chromatography (HPLC) Analysis

Q1: I'm seeing unexpected peaks in my HPLC chromatogram. What are the likely causes and how can I investigate them?

A1: Unexpected peaks, often referred to as "ghost peaks," can originate from several sources. A systematic investigation is key to identifying the culprit.[1][6][7]

-

Causality: These peaks are real signals from compounds you weren't expecting. They can come from contaminated solvents, sample carryover from previous injections, or impurities in your mobile phase additives (e.g., formic acid).[1][3]

-

Troubleshooting Protocol:

-

Blank Injection: Run a blank injection using only your mobile phase. If the peak is still present, the source is likely the HPLC system or the mobile phase itself.[6]

-

Solvent Analysis: Inject each of your solvents individually. This can help pinpoint a contaminated solvent.[7]

-

Systematic Flushing: Flush the column, autosampler, and injection port with a strong solvent to remove any adsorbed residues from previous analyses.[1]

-

Fresh Mobile Phase: Prepare a fresh batch of mobile phase using high-purity solvents and additives from a different lot or supplier if contamination is suspected.[1][3][7]

-

Q2: My peaks are tailing or showing poor shape. What does this indicate and how can I fix it?

A2: Peak tailing is often a sign of secondary interactions between your analyte and the stationary phase, or issues with the column itself.

-

Causality: This can be caused by the presence of acidic silanol groups on the silica-based column interacting with basic analytes, column overload, or a void in the column packing.[3]

-

Troubleshooting Protocol:

-

Check pH: Ensure the mobile phase pH is appropriate for your analyte's pKa to maintain a single ionic form.

-

Reduce Injection Volume: Inject a smaller amount of your sample to see if the peak shape improves, which would indicate column overloading.[3]

-

Use a Guard Column: A guard column can protect your analytical column from strongly retained impurities that might cause peak shape issues.[3]

-

Column Health Check: If the problem persists, your column may be degraded. Try flushing it or, if necessary, replace it.[3]

-

Q3: I'm observing baseline noise or drift in my chromatogram. What are the common causes and solutions?

A3: An unstable baseline can mask small impurity peaks and affect integration accuracy.

-

Causality: Common causes include an improperly mixed mobile phase, air bubbles in the system, a contaminated detector cell, or temperature fluctuations.

-

Troubleshooting Protocol:

-

Degas Mobile Phase: Ensure your mobile phase is thoroughly degassed using sonication, vacuum degassing, or helium sparging.[7]

-

Check for Leaks: Inspect all fittings and connections for leaks that could introduce air into the system.

-

Flush the System: Flush the entire system, including the detector flow cell, with a strong, filtered solvent like isopropanol.

-

Temperature Control: Use a column oven to maintain a stable column temperature and ensure the mobile phase has equilibrated to the ambient temperature before use.

-

Section 2: A Guide to Common Impurity Classes and Their Removal

This section provides detailed information on specific types of impurities and strategies for their elimination.

Organic Impurities

Organic impurities can arise from starting materials, by-products of side reactions, intermediates, and degradation products.[8][9][10]

Q1: How can I differentiate between a process-related impurity and a degradation product?

A1: This is a critical distinction for process optimization and stability studies.

-

Causality: Process-related impurities are introduced during synthesis, while degradation products form over time due to factors like light, heat, or hydrolysis.[3][10][11]

-

Identification Strategy:

-

Analyze Starting Materials: Screen all starting materials and intermediates for the presence of the impurity.

-

Forced Degradation Studies: Subject your pure compound to stress conditions (e.g., heat, acid, base, light, oxidation).[12][13] If the impurity appears or increases under these conditions, it is likely a degradation product.

-

Stability Studies: Monitor the impurity profile of your compound under controlled storage conditions over time. An increase in the level of an impurity suggests it is a degradation product.[14]

-

Q2: What are the most effective methods for removing organic impurities?

A2: The choice of method depends on the physical and chemical properties of your compound and the impurity.

-

Recrystallization: This is a powerful technique for purifying solid compounds. It relies on the difference in solubility between the desired compound and the impurity in a given solvent.[15][16][17]

-

Column Chromatography: This is a versatile method for separating compounds based on their differential adsorption to a stationary phase.[9][18][19]

-

Preparative HPLC: For difficult separations or when high purity is required, preparative HPLC can isolate the desired compound from its impurities.[12][13]

Inorganic Impurities

These impurities often originate from reagents, catalysts, or the manufacturing equipment itself.[3][8][10]

Q1: I have residual heavy metals from a catalyst in my product. What are the best removal strategies?

A1: Heavy metal catalysts, such as palladium or platinum, are common in organic synthesis and their removal is critical due to toxicity concerns.[20]

-

Causality: These metals can be present in various forms and may be complexed with your product.

-

Removal Strategies:

-

Adsorption: Use scavengers like activated carbon, silica gel, or specialized metal scavengers to bind the metal, which can then be filtered off.[21]

-

Extraction: Perform a liquid-liquid extraction with an aqueous solution containing a chelating agent to pull the metal into the aqueous phase.

-

Filtration: Passing the product solution through a bed of a suitable adsorbent can also be effective.[22]

-

| Method | Principle | Advantages | Disadvantages |

| Chemical Precipitation | Converts dissolved metals to insoluble particles.[23] | Economical and effective for many metals.[23] | Can generate large amounts of sludge.[24] |

| Ion Exchange | Replaces metal ions with less harmful ones using a resin.[23] | Highly effective for specific metal ions.[23] | Resin requires regeneration.[23] |

| Adsorption | Binds metal ions to the surface of an adsorbent material.[23] | Can be highly efficient. | Adsorbent material may be costly. |

| Membrane Filtration | Uses membranes like reverse osmosis to separate metals.[25] | Effective for a wide range of metals. | Can be an expensive option.[24] |

A comparison of common heavy metal removal techniques.

Residual Solvents

These are organic volatile chemicals used in the manufacturing process that are not completely removed.[14][26]

Q1: My product contains residual solvents above the acceptable limit. How can I effectively remove them?

A1: The removal of residual solvents is crucial as they offer no therapeutic benefit and can be toxic.[23][26]

-

Causality: Solvents can become trapped within the crystal lattice of a solid or have a high affinity for the product.[27]

-

Removal Techniques:

-

Drying: The most common method is drying under vacuum at an elevated temperature. The specific conditions will depend on the thermal stability of your compound and the boiling point of the solvent.

-

Lyophilization (Freeze-Drying): For thermally sensitive compounds, lyophilization can remove solvents by sublimation under deep vacuum.

-

Solvent Displacement: Dissolving the product in a solvent in which it is highly soluble but the residual solvent is not, and then precipitating the product, can be effective. Alternatively, a higher boiling point "chaser" solvent can be used during distillation.

-

Biologics-Related Impurities

The production of biologics, such as recombinant proteins and monoclonal antibodies, introduces unique impurity challenges.

Q1: I'm struggling with host cell protein (HCP) contamination in my purified protein. What are the best strategies for removal?

A1: HCPs are a major class of process-related impurities in biologics and must be carefully controlled.[25]

-

Causality: HCPs are proteins from the host organism used for expression that co-purify with the target protein.[28]

-

Removal Strategies:

-

Chromatography: A multi-step chromatography approach is typically required. Affinity chromatography (e.g., Protein A for antibodies) is a powerful first step, followed by polishing steps like ion-exchange and hydrophobic interaction chromatography.[29][30]

-

Process Optimization: Optimizing upstream conditions, such as cell viability at harvest, can minimize the release of HCPs.[25][29]

-

Advanced Techniques: For particularly challenging HCPs, more advanced techniques like mixed-mode chromatography or membrane chromatography may be necessary.

-

Q2: My protein is aggregating during purification and storage. How can I prevent this?

A2: Protein aggregation can impact product efficacy and immunogenicity.[31][32]

-

Causality: Aggregation occurs when proteins unfold and expose hydrophobic regions, leading to clumping. This can be triggered by stress during manufacturing or suboptimal storage conditions.[32][33]

-

Prevention Strategies:

-

Buffer Optimization: Screen different buffer conditions (pH, ionic strength) to find the optimal environment for your protein's stability.[8][34]

-

Use of Excipients: Add stabilizing excipients such as sugars, polyols, or surfactants to the formulation.[33]

-

Temperature Control: Maintain appropriate temperature control throughout purification and storage. Avoid repeated freeze-thaw cycles.[34]

-

Genotoxic Impurities

These are impurities that have the potential to damage DNA and are therefore of high concern.[35]

Q1: How do I assess and control potentially genotoxic impurities according to ICH M7 guidelines?

A1: The ICH M7 guideline provides a framework for the assessment and control of mutagenic impurities.[5][36][37]

-

Causality: These impurities are often reactive compounds used in synthesis that can react with DNA.[5]

-

Assessment and Control Workflow:

-

Hazard Assessment: Identify all potential impurities and assess their mutagenic potential using in silico methods (Quantitative Structure-Activity Relationship - QSAR) and/or literature data.

-

Classification: Based on the assessment, classify each impurity into one of five classes, ranging from known mutagens (Class 1) to those with no structural alerts (Class 5).[5]

-

Control Strategy: For mutagenic impurities (Classes 1 and 2), a control strategy must be implemented to limit their presence in the final product to a level that poses negligible carcinogenic risk. This is often based on the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.[38]

-

Caption: A simplified workflow for the assessment and control of genotoxic impurities based on ICH M7 guidelines.

Section 3: Step-by-Step Purification Protocols

This section provides practical, step-by-step guides for common laboratory purification techniques.

Protocol 1: Recrystallization for Purifying Solid Compounds

Objective: To purify a solid compound by removing soluble impurities.[17]

Principle: This technique leverages the difference in solubility of a compound in a hot versus a cold solvent. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurities should remain soluble at all temperatures.[15][16][17]

Step-by-Step Methodology:

-

Solvent Selection: Choose a suitable solvent by testing small amounts of your impure solid in various solvents. The ideal solvent will dissolve the compound when hot but not when cold.[15][16]

-

Dissolution: Place the impure solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[16][39]

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, without disturbance. Then, place it in an ice bath to maximize crystal formation.[39]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[39][40]

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[15][17]

-

Drying: Dry the purified crystals to remove any residual solvent.[15][16]

Troubleshooting:

-

No crystals form: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

-

Oiling out: If the compound separates as an oil, reheat the solution, add more solvent, and allow it to cool more slowly.

Caption: A workflow diagram illustrating the key steps of the recrystallization process.

Protocol 2: Flash Column Chromatography

Objective: To purify a compound from a mixture by separating its components based on polarity.[19]

Principle: A mixture is applied to the top of a column packed with a solid adsorbent (stationary phase, usually silica gel). A solvent (mobile phase) is then passed through the column, and the components of the mixture move down the column at different rates depending on their affinity for the stationary and mobile phases.[18][19]

Step-by-Step Methodology:

-

Prepare the Column: Securely clamp a glass column in a vertical position. Plug the bottom with cotton or glass wool and add a layer of sand.[9][41]

-

Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle into a uniform bed, tapping the column gently to remove air bubbles. Add a protective layer of sand on top.[9][41]

-

Load the Sample: Dissolve your crude mixture in a minimal amount of solvent and carefully apply it to the top of the silica gel bed.[9]

-

Elution: Carefully add the eluent to the top of the column and apply pressure (e.g., from a compressed air line) to force the solvent through the column.[18]

-

Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.[9][19]

-

Analyze Fractions: Use a technique like Thin Layer Chromatography (TLC) to analyze the collected fractions and identify which ones contain your pure compound.

-

Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting:

-

Cracked column: If the silica bed runs dry, it can crack, leading to poor separation. Always keep the solvent level above the top of the silica.

-

Poor separation: If your compounds are not separating well, you may need to adjust the polarity of your eluent. A less polar eluent will result in slower elution, which can improve separation.[18]

Protocol 3: Solid-Phase Extraction (SPE)

Objective: To clean up a sample by removing interfering compounds or to concentrate an analyte of interest.[42][43][44]

Principle: SPE uses a solid sorbent packed in a cartridge to selectively retain either the analyte or the impurities from a liquid sample. The choice of sorbent depends on the properties of the analyte and the matrix.[42]

Step-by-Step Methodology:

-

Conditioning: Pass a solvent (e.g., methanol) through the cartridge to wet the sorbent and remove any impurities from the packing material.[44][45]

-

Equilibration: Flush the cartridge with the same solvent as your sample matrix to prepare the sorbent for sample loading.[45]

-

Sample Loading: Pass your sample through the cartridge at a controlled flow rate. The analytes of interest will be retained on the sorbent.[44]

-

Washing: Pass a wash solvent through the cartridge to remove weakly bound impurities while leaving the analyte of interest on the sorbent.[42][43][46]

-

Elution: Pass an elution solvent through the cartridge to disrupt the interactions between the analyte and the sorbent, collecting the purified analyte.[43][44]

Troubleshooting:

-

Low recovery: Your analyte may be eluting during the washing step. Use a weaker wash solvent. Alternatively, the elution solvent may not be strong enough to desorb the analyte. Try a stronger elution solvent.

-

Poor purity: The wash step may not be effective enough. Try a stronger wash solvent or an additional wash step with a different solvent.

References

- Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. (2024, October 29). [Source Not Available].

- Troubleshooting Guide for Common Protein Solubility Issues. (2025, May 9).

- Column Chromatography | Operation Guide for Chemistry Experiments. Kyoto University.

- Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025, February 21). Mastelf.

- How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16).

- Lab Procedure: Recrystalliz

- Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs.

- Recrystalliz

- Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid. (2023, July 11). Phenomenex.

- ICH M7: How to Manage Mutagenic Impurities Step by Step. (2026, January 6). GuideGxP.

- Emerging Catalytic Strategies Driven by External Field for Heavy Metal Remedi

- How to Identify Ghost Peaks in U/HPLC. (2025, July 2). Phenomenex.

- Column Chromatography.

- Conquer Ghost Peaks in HPLC: Identification and Elimination.

- Prevent Protein Aggregation in Formul

- How to run column chrom

- Impurity Profiling: A Case Study of Ezetimibe. Bentham Open Archives.

- The new ICH M7 Guideline on the assessment and control of mutagenic impurities in pharmaceuticals: Implications on its practical use - Part 1.

- Pharmaceutical impurity identification: a case study using a multidisciplinary approach. [Source Not Available].

- Solid Phase Extraction. Affinisep.

- Residual Solvents in Pharmaceuticals. (2020, August 12). Veeprho.

- assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). (2023, April 3). ICH.

- Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). [Source Not Available].

- (PDF) Impurity Profiling: A Case Study of Ezetimibe. (2025, August 10).

- column chromatography & purification of organic compounds. (2021, February 9). YouTube.

- Solid Phase Extraction Guide. Thermo Fisher Scientific - US.

- Recrystalliz

- Sample Preparation – Manual Solid Phase Extraction. SCION Instruments.

- Strategies for Host Cell Protein (HCP) Clearance.

- Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019, January 29). G-Biosciences.

- Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.

- Nano-Catalyzed Heavy Metal Remediation from Wastewater. (2025, July 3).

- Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. (2025, July 31). alwsci.

- Methods for addressing host cell protein impurities in biopharmaceutical product development. (2022, November 25). PubMed.

- ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. European Medicines Agency (EMA).

- ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA).

- How are Host Cell Proteins Removed from Biopharmaceuticals? (2019, January 25). News-Medical.

- Residual Solvents in Pharmaceuticals: A Comprehensive Guide. (2022, December 27). [Source Not Available].

- Analyzing Protein Aggregation in Biopharmaceuticals. (2015, January 2). Pharmaceutical Technology.

- ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.

- Understanding and Improving Solid-Phase Extraction.

- Impurity Profiling in Drug Development. (2020, March 16). Veeprho.

- Host Cell Protein (HCP) Impurities in Biotherapeutic Drug Development and Manufacturing. (2025, November 14). [Source Not Available].

- ICH Q3C (R9) Guideline on impurities. (2024, April 5). European Medicines Agency (EMA).

- Control of Host Cell Proteins in Monoclonal-Antibody Bioprocessing: Using Proteomic Analysis To Understand Impurity Clearance and Persistence During Purification. (2023, October 17). [Source Not Available].

- Transition Metal Catalysts for Atmospheric Heavy Metal Removal: A Review of Current Innovations and Advances. (2023, November 16). PMC - NIH.

- Protein aggregation: Challenges approaches for mitig

- Quality Control in Pharmaceuticals: Residual Solvents Testing and Analysis. (2011, July 7). SciSpace.

- Metals Removal. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Scaling the Energy Transition with Proven Industrial Platforms. (2026, February 5). Energetica India Magazine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 3. mastelf.com [mastelf.com]

- 4. veeprho.com [veeprho.com]

- 5. database.ich.org [database.ich.org]

- 6. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]

- 7. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]

- 8. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]

- 9. Column Chromatography | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]

- 10. mdpi.com [mdpi.com]

- 11. orgsyn.org [orgsyn.org]

- 12. Impurity Profiling: A Case Study of Ezetimibe [benthamopenarchives.com]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. praxilabs.com [praxilabs.com]

- 17. people.chem.umass.edu [people.chem.umass.edu]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. youtube.com [youtube.com]

- 20. Metals Removal - Wordpress [reagents.acsgcipr.org]

- 21. Transition Metal Catalysts for Atmospheric Heavy Metal Removal: A Review of Current Innovations and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 22. energetica-india.net [energetica-india.net]

- 23. ema.europa.eu [ema.europa.eu]

- 24. paulrpalmer.com [paulrpalmer.com]

- 25. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 26. tga.gov.au [tga.gov.au]

- 27. veeprho.com [veeprho.com]

- 28. Methods for addressing host cell protein impurities in biopharmaceutical product development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Strategies for Host Cell Protein (HCP) Clearance - Creative Proteomics [creative-proteomics.com]

- 30. bioprocessintl.com [bioprocessintl.com]

- 31. news-medical.net [news-medical.net]

- 32. pharmtech.com [pharmtech.com]

- 33. leukocare.com [leukocare.com]

- 34. info.gbiosciences.com [info.gbiosciences.com]

- 35. researchgate.net [researchgate.net]

- 36. ema.europa.eu [ema.europa.eu]

- 37. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 38. guidegxp.com [guidegxp.com]

- 39. LabXchange [labxchange.org]

- 40. web.mnstate.edu [web.mnstate.edu]

- 41. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 42. affinisep.com [affinisep.com]

- 43. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]

- 44. Solid Phase Extraction Explained [scioninstruments.com]

- 45. chromatographyonline.com [chromatographyonline.com]

- 46. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]

Technical Support Center: Managing Exotherms and Heat Transfer in Large-Scale Reactions

Welcome to the technical support center dedicated to the critical challenge of managing reaction exotherms and ensuring efficient heat transfer during the scale-up of chemical processes. This guide is designed for researchers, scientists, and drug development professionals who are transitioning novel chemistry from the laboratory bench to pilot and production scales. Our focus is on providing practical, field-proven insights rooted in fundamental chemical engineering principles to ensure your processes are safe, robust, and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the foundational concepts every scientist must understand before scaling up an exothermic process.

Q1: What is a reaction exotherm and why is it a primary concern during scale-up?

An exothermic reaction is a chemical transformation that releases energy in the form of heat.[1][2] While manageable in small laboratory flasks due to a high surface-area-to-volume ratio that allows for easy heat dissipation, this ratio dramatically decreases as the vessel size increases.[2][3] The volume of the reaction mixture increases by the cube of the reactor's radius, whereas the available heat transfer area (the vessel wall) only increases by the square of the radius.[4] This fundamental scaling issue means that a reaction easily controlled in the lab can generate heat far faster than it can be removed in a large reactor, leading to a dangerous rise in temperature.[5]

Q2: What is a "thermal runaway" and what are its immediate causes?

A thermal runaway is a hazardous situation where an exothermic reaction becomes uncontrollable. It begins when the rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system.[2][5] This excess heat increases the reaction mass temperature, which in turn exponentially accelerates the reaction rate—a concept explained by the Arrhenius equation.[6] This creates a positive feedback loop, leading to a rapid, often catastrophic, increase in temperature and pressure, potentially causing vessel rupture, explosions, and the release of toxic materials.[1] Common immediate causes include cooling system failure, miscalculation of dosing rates, poor mixing leading to localized hot spots, or the accumulation of unreacted reagents.[7][8]

Q3: What is Reaction Calorimetry and why is it non-negotiable for process safety?

Reaction calorimetry is an experimental technique used to measure the heat released or absorbed during a chemical reaction under controlled, process-relevant conditions.[9] It is a cornerstone of process safety because it provides critical quantitative data needed for safe scale-up.[9][10] Key parameters obtained from calorimetry include:

-

Total Heat of Reaction (ΔHr): The total energy released over the course of the reaction.[11]

-

Heat Release Rate (Qr): The instantaneous power generated by the reaction, which is essential for designing an adequate cooling system.[11][12]

-

Heat Capacity (Cp): The amount of heat required to raise the temperature of the reaction mass.

-

Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail. This is a critical indicator of the worst-case scenario severity.[13]

Conducting a process without this data is akin to navigating without a map; the risks are unquantified and unmanaged.[3]

Q4: How does mixing impact heat transfer and reaction safety?

Efficient mixing is crucial for maintaining a homogenous temperature throughout the reactor.[13] Poor mixing can lead to the formation of localized "hot spots" where the reaction rate is significantly higher, potentially initiating a thermal runaway even if the bulk temperature appears normal.[3] Furthermore, inadequate agitation reduces the efficiency of heat transfer to the vessel wall, as it relies on forced convection to move the heated fluid from the bulk to the cooling surface. Different impeller types are suited for different viscosities and tasks; using an anchor-type stirrer in a low-viscosity, highly exothermic system, for example, would be counterproductive and unsafe.[13]

Section 2: Troubleshooting Guides

This section provides structured guidance for specific issues encountered during experiments.

Guide 1: Uncontrolled Temperature Spike or Suspected Thermal Runaway

-

Problem: The reactor temperature is rising rapidly and is no longer responding to the cooling system's setpoint. Alarms may be triggered.

-

Potential Causes:

-

Cooling Failure: The heat transfer fluid (HTF) circulator has failed, a valve is closed, or the HTF temperature is too high.

-

Reagent Accumulation: A reagent was dosed too quickly, or a stalled reaction has suddenly initiated, causing a massive release of energy.[14]

-

Mixing Failure: The agitator has stopped, leading to poor heat transfer and the formation of a super-heated zone.

-

Secondary Decomposition: The initial exotherm has heated the mixture to a temperature that triggers a secondary, more energetic, and unwanted decomposition reaction.[3]

-

-

Step-by-Step Emergency Response Protocol:

-

STOP REAGENT ADDITION: Immediately halt the dosing of all reactants. This is the most critical first step to prevent adding more fuel to the reaction.[15]

-

MAXIMIZE COOLING: If the primary cooling system is still operational, set it to its maximum cooling capacity. Activate any secondary or emergency cooling systems if available.

-

INITIATE EMERGENCY QUENCH/INHIBITION: If the temperature continues to rise uncontrollably, introduce a pre-determined quenching agent or reaction inhibitor to stop the reaction. This procedure must be developed before scaling up.

-

UTILIZE EMERGENCY VENTING: If the pressure is rising rapidly, the emergency relief system (e.g., rupture disc or relief valve) should activate. Do not attempt to override it. These systems must be correctly sized to handle the potential gas evolution from a runaway.

-

EVACUATE: If the situation cannot be brought under control, evacuate all personnel to a safe location and notify emergency services.

-

Guide 2: Reaction Progress is Slower Than Expected at Scale

-

Problem: The reaction, which proceeded efficiently in the lab, is sluggish or incomplete in the pilot plant reactor despite maintaining the same bulk temperature.

-

Potential Causes:

-

Mass Transfer Limitations: In heterogeneous reactions (e.g., solid-liquid, gas-liquid), the rate may be limited by the diffusion of reactants rather than kinetics. Mixing is less efficient at larger scales, exacerbating this issue.[16]

-

Poor Heat Transfer to the Bulk: The reaction is endothermic, or the initial heating phase is too slow due to the poor surface-area-to-volume ratio, preventing the mixture from reaching the optimal reaction temperature uniformly.

-

Inadequate Mixing: As described above, poor agitation can lead to concentration gradients, meaning the reactants are not encountering each other effectively.

-

Fouling of Reactor Surface: Deposition of material on the reactor wall can act as an insulating layer, drastically reducing the overall heat transfer coefficient (U) and impairing heat input.

-

-

Step-by-Step Troubleshooting Protocol:

-

Verify Agitator Performance: Check the agitator's speed (RPM) and power draw. Ensure the chosen impeller design is appropriate for the reaction scale and viscosity.[13]

-

Review Heat Transfer Fluid (HTF) Parameters: Confirm the HTF supply temperature and flow rate are adequate. A higher flow rate can improve the jacket-side heat transfer coefficient.

-

Install Additional Baffles: Baffles within the reactor can break up vortices and improve top-to-bottom mixing, ensuring better temperature and concentration homogeneity.[17]

-

Conduct a Heat Transfer Study: Perform a calibration on the reactor (as described in Section 3) to determine the actual overall heat transfer coefficient (U). A value significantly lower than expected for the reactor type may indicate fouling.

-

Consider a Different Reactor Type: For severely heat or mass transfer-limited reactions, a different reactor configuration, such as a continuous tubular reactor with a much higher surface-area-to-volume ratio, may be necessary.[18][19]

-

Section 3: Key Experimental Protocols

Adherence to rigorous experimental protocols is the foundation of process safety.

Protocol 1: Determining Heat Flow with a Reaction Calorimeter

This protocol outlines the essential steps for a heat flow calorimetry experiment to characterize an exothermic reaction.

-

System Calibration:

-

Charge the reactor with the reaction solvent.

-

Stir at the proposed process agitation rate.

-

Apply a known amount of electrical heat using a calibration heater and measure the temperature response of the reactor contents (Tr) and the jacket (Tj).

-

This step is crucial for determining the overall heat transfer coefficient (UA) of your specific setup, which is essential for accurate heat flow calculations.

-

-

Establish Baseline:

-

Bring the reactor contents to the desired starting temperature.

-

Monitor the heat flow for a period (e.g., 30 minutes) with no reactants added to establish a stable thermal baseline.

-

-

Controlled Dosing:

-

Begin adding the limiting reagent at a controlled, pre-determined rate, simulating the intended large-scale process (i.e., semi-batch mode).[20]

-

The calorimeter software will continuously calculate the heat being generated by the reaction (Qr) in real-time by solving the heat balance equation: Qr = Qflow + Qaccu + Qloss where Qflow is the heat removed by the jacket, Qaccu is heat accumulated in the reactor mass, and Qloss is heat lost to the environment.

-

-

Data Analysis:

-

Integrate the heat flow (Qr) curve over time to determine the total heat of reaction (ΔHr).

-

Identify the maximum heat release rate (Qr,max) during the addition. This value dictates the minimum cooling capacity required at scale.[11]

-

Analyze the profile for any signs of reagent accumulation (i.e., if the heat flow does not immediately decrease when dosing is stopped).

-

Protocol 2: Calculating the Adiabatic Temperature Rise (ΔTad)

This calculation provides a "worst-case" severity assessment, indicating how hot the reaction would get if all cooling were lost.

-

Gather Data:

-

Total Heat of Reaction (ΔHr): Obtained from calorimetry (in kJ).

-

Mass of Reaction Mixture (m): The total mass of all components in the reactor at the end of the reaction (in kg).

-

Specific Heat Capacity of the Mixture (Cp): This can be measured calorimetrically or estimated as a weighted average of the components' Cp values (in kJ/kg·K).

-

-

Perform the Calculation:

-

Use the following formula: ΔTad = -ΔHr / (m * Cp)

-

-

Assess the Risk:

-

Calculate the Maximum Temperature of the Synthetic Reaction (MTSR) : MTSR = Initial Temperature + ΔTad

-

Compare the MTSR to the boiling point of the solvent and the decomposition temperature of the reaction mixture (determined by DSC or ARC analysis).[3] If the MTSR exceeds these critical temperatures, the reaction is considered high risk, and additional safety measures are mandatory.

-

Section 4: Data Tables for Quick Reference

Table 1: Comparison of Common Heat Transfer Fluids (HTFs)

| Fluid Type | Typical Operating Range (°C) | Advantages | Disadvantages |

| Water | 5 to 90 °C | High heat capacity, low cost, non-toxic, non-flammable.[21] | Limited temperature range, corrosive. |

| Water/Glycol (50/50) | -30 to 120 °C | Lower freezing point than water.[21] | Lower heat capacity than water, higher viscosity. |

| Silicone Oils | -80 to 250 °C | Wide operating range, low toxicity, not corrosive.[21] | Lower heat capacity, moderate cost, can be flammable at high temps. |

| Synthetic Hydrocarbons | -50 to 350 °C | High-temperature stability.[21][22] | Can be flammable, potential for fouling, higher cost. |

| Molten Salts (e.g., HITEC®) | 150 to 590 °C | Excellent high-temperature stability, non-flammable.[23] | High melting point (requires tracing), corrosive potential. |

Table 2: Typical Overall Heat Transfer Coefficients (U) in Jacketed Reactors

Values are approximate and highly dependent on agitation, fluid properties, and fouling.

| Reactor Material | Typical U-Value (W/m²·K) | Notes |

| Glass-Lined Steel | 100 - 400 | Lower thermal conductivity of glass limits heat transfer. Prone to thermal shock. |

| Stainless Steel (316L) | 400 - 1200 | Good all-around performance and corrosion resistance. A common choice. |

| Hastelloy C-276 | 350 - 1000 | Excellent corrosion resistance for harsh chemicals, slightly lower conductivity than stainless steel. |

| Continuous Tubular Reactor | 1000 - 5000+ | Very high U-value due to extremely high surface-area-to-volume ratio.[5] |

Section 5: Visual Workflows & Diagrams

Diagram 1: Decision Tree for Exotherm Management

Caption: Decision workflow for assessing and mitigating risks of an exothermic reaction.

Diagram 2: Heat Balance in a Jacketed Reactor

Caption: Representation of heat flow inputs and outputs for a jacketed reactor.

Section 6: References

-

Mettler Toledo. (n.d.). Reaction Calorimetry Process Safety Guide. Retrieved from

-

Prime Process Safety Center. (n.d.). Calorimetric Studies. Retrieved from

-

Fauske & Associates. (2021, December 17). Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. Retrieved from

-

American Chemical Society. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Retrieved from

-

Caldera. (n.d.). Heat Transfer Fluids for Chemical Processing Plants. Retrieved from

-

International Journal of Engineering Research & Technology. (n.d.). Practical approach to prediction and prevention of runaway reactions. Retrieved from

-

IChemE. (n.d.). Why reactions run away. Retrieved from

-

LNEYA Thermo Refrigeration Co.,Ltd. (n.d.). Best Practices and Technologies for Reactor Temperature Control in Chemical Reactions. Retrieved from

-

IRJET. (n.d.). Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. Retrieved from

-

Fauske & Associates. (2024, September 18). Understanding Runaway Reactions and Their Safety Implications. Retrieved from

-

Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention. Retrieved from

-

Labcompare. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab. Retrieved from

-

Syrris. (n.d.). Information on the Reaction Calorimetry application. Retrieved from

-

Coastal Chemical. (n.d.). Heat Transfer Fluids. Retrieved from

-

TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards. Retrieved from

-

Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from

-

Global Heat Transfer. (n.d.). Heat transfer fluid for chemical processing | HTFs for chemicals. Retrieved from

-

Achieve Chem. (2025, January 2). How Is Temperature Controlled in A Jacketed Lab Reactor?. Retrieved from

-

Amar Equipment. (2024, January 1). Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. Medium. Retrieved from

-

Total Fluid Solutions. (n.d.). Reactor Heating and Cooling. Retrieved from

-

ProSonix. (n.d.). Improving Jacketed Reactor Heating with Hot Water. Retrieved from

-

Health and Safety Executive. (n.d.). Chemical reaction hazards and the risk of thermal runaway INDG254. Retrieved from

-

Mettler Toledo. (n.d.). Jacketed Reactors | Temperature Control for Glass Vessels. Retrieved from

-

Chemical Processing. (n.d.). Improve Batch Reactor temperature control. Retrieved from

-

Stonehouse Process Safety. (n.d.). Thermal Reaction Hazards – Your Problem?. Retrieved from

-

Wikipedia. (n.d.). Heat-transfer fluid. Retrieved from

-

Process Technology Online. (n.d.). Safe scale-up with exothermic reactions. Retrieved from

-

Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from

-

Mettler Toledo. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Retrieved from

-

Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from

-

Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study. Retrieved from

-

ResearchGate. (n.d.). Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors. Retrieved from

-

Benchchem. (n.d.). managing reaction temperature to prevent by-product formation. Retrieved from

-

Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved from

-

Process Safety Education. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from

-

Idaho National Laboratory. (n.d.). Process Heat for Chemical Industry. INL Research Library Digital Repository. Retrieved from

-

Mettler Toledo. (n.d.). Heat of Reaction | Measure Reaction Enthalpy. Retrieved from

-

SciSpace. (1955). On limiting temperatures in chemical reactors. Retrieved from

Sources

- 1. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]

- 2. cedrec.com [cedrec.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fauske.com [fauske.com]

- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]

- 6. stonehousesafety.com [stonehousesafety.com]

- 7. wjarr.com [wjarr.com]

- 8. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]

- 9. syrris.com [syrris.com]

- 10. mt.com [mt.com]

- 11. fauske.com [fauske.com]

- 12. mt.com [mt.com]

- 13. amarequip.com [amarequip.com]

- 14. mt.com [mt.com]

- 15. irjet.net [irjet.net]

- 16. researchgate.net [researchgate.net]

- 17. achievechem.com [achievechem.com]

- 18. medium.com [medium.com]

- 19. process-technology-online.com [process-technology-online.com]

- 20. labproinc.com [labproinc.com]

- 21. Heat-transfer fluid - Wikipedia [en.wikipedia.org]

- 22. Heat transfer fluid for chemical processing | HTFs for chemicals [globalhtf.com]

- 23. coastalchem.com [coastalchem.com]

Validation & Comparative

Quantitative Methods for Assessing the Purity of 3-Acetyl-5-nitrobenzoic Acid

Content Type: Comparative Technical Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and Process Development Scientists

Executive Summary

3-Acetyl-5-nitrobenzoic acid (3-A-5-NBA) is a critical intermediate in the synthesis of complex heterocycles and radiographic contrast agents.[1] Its dual electron-withdrawing substituents (nitro and acetyl groups) create a unique electronic environment that significantly impacts its solubility, pKa, and chromatographic behavior.[1]

High-purity 3-A-5-NBA is essential for downstream yield and safety; however, common synthetic routes (nitration of 3-acetylbenzoic acid) frequently yield regioisomers (e.g., 3-acetyl-2-nitrobenzoic acid) and unreacted precursors that possess similar physicochemical properties.[1]

This guide objectively compares three quantitative methodologies—RP-HPLC , qNMR , and Potentiometric Titration —providing a decision framework for their application in a drug development context.[1]

Method 1: RP-HPLC (The Gold Standard for Impurity Profiling)

High-Performance Liquid Chromatography (HPLC) remains the industry workhorse for determining chromatographic purity and identifying specific impurities.[1]

The Mechanistic Challenge

3-A-5-NBA is an acidic molecule with an estimated pKa of ~3.2–3.4 due to the electron-withdrawing nitro group stabilizing the carboxylate anion.[1]

-

The Trap: Using a neutral mobile phase results in peak tailing and split peaks due to partial ionization.[1]

-

The Solution: Ion suppression.[1] The mobile phase pH must be maintained at least 2 units below the pKa (pH < 1.5–2.[1]0) to ensure the molecule remains in its neutral, hydrophobic form for consistent interaction with the C18 stationary phase.[1]

Recommended Protocol

System: Agilent 1200/1260 or Waters Alliance (or equivalent) Detector: DAD/UV at 254 nm (Strong absorption of the nitro-aromatic chromophore)

| Parameter | Specification | Rationale |

| Column | C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µm | End-capping reduces silanol interactions with the nitro group.[1] |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~1.[1]5) | Suppresses ionization of the carboxylic acid moiety.[1] |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for nitro-aromatics than Methanol.[1] |

| Gradient | 5% B to 95% B over 20 min | Ensures elution of both polar degradants and non-polar precursors.[1] |

| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |

| Injection Vol | 5-10 µL | Prevent column overload. |

Self-Validating System Suitability (SST)

To ensure data integrity, every run must pass these criteria:

-

Tailing Factor (T):

(Indicates successful ion suppression).[1] -

Resolution (Rs):

between 3-A-5-NBA and the nearest isomer (likely the 2-nitro isomer).

Workflow Visualization

Caption: RP-HPLC workflow emphasizing filtration and system suitability checkpoints.

Method 2: qNMR (The Absolute Purity Reference)

Quantitative Nuclear Magnetic Resonance (qNMR) is the superior method for determining absolute assay (potency) because it does not require a reference standard of the analyte itself.[1] It relies on the ratio of protons between the analyte and a Certified Reference Material (CRM) internal standard.[1]

Experimental Logic

-

Solvent: DMSO-d6 is required.[1][2] Nitrobenzoic acids have poor solubility in CDCl3 and may aggregate, broadening signals.[1]

-

Internal Standard (IS): Maleic Acid or Dimethyl Sulfone.[1]

-

Why? Maleic acid provides a sharp singlet at ~6.3 ppm, which typically falls in the "silent region" of benzoic acid derivatives (aromatics are >7.0 ppm; acetyl methyl is ~2.5 ppm).[1]

-

Calculation Protocol

The purity (

Where:

- = Integral area[1]

- = Number of protons contributing to the signal

- = Molar mass[1][3]

- = Weight (mass)[1]

- = Purity (as a decimal)[1][2]

Critical Parameters[1]

-

Relaxation Delay (d1): Must be

(Longitudinal relaxation time). For aromatic protons, -

Pulse Angle: 90°.

Method 3: Potentiometric Titration (The Bulk Check)

While less specific, titration is rapid and cost-effective for checking bulk material where the impurity profile is already characterized and known to be non-acidic.[1]

Protocol

-

Solvent: 50:50 Ethanol:Water (The organic portion ensures the nitro-acid dissolves; water supports the pH electrode).[1]

-

Titrant: 0.1 N NaOH (Standardized against KHP).

-

Endpoint Detection: Potentiometric (pH electrode), looking for the inflection point at pH ~8.5.[1]

Limitation

Specificity Risk: This method measures total acidity.[1] If the sample contains 3-acetylbenzoic acid (precursor) or isomers, they will be titrated indistinguishably from the target, leading to false high purity values.[1]

Comparative Analysis & Decision Matrix

The following table synthesizes experimental data expectations to guide method selection.

| Feature | RP-HPLC | qNMR | Potentiometric Titration |

| Primary Output | Chromatographic Purity (%) | Absolute Content (wt%) | Total Acidity (wt%) |

| Specificity | High (Separates isomers) | High (Structural confirmation) | Low (Interference from other acids) |

| LOD/Sensitivity | High (ppm level) | Low (>1 mg required) | Low (mg to g scale) |

| Reference Std | Required (for assay) | Not Required (for analyte) | Not Required |

| Throughput | Moderate (30 min/run) | Low (Setup intensive) | High (5 min/run) |

| Cost | Medium | High (Instrument/Solvents) | Low |

Strategic Recommendation Workflow

Caption: Decision matrix for selecting the appropriate analytical technique based on research stage.

References

-

ICH Q2(R1) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] [Link]

-

PubChem Compound Summary: 3-Nitrobenzoic acid. (Physicochemical properties and pKa data for analogous nitro-benzoic acids). [Link]

-

BIPM. (2023). Guidance for the use of the Octad of SI-traceable organic primary standards for qNMR. (Best practices for qNMR internal standards like Maleic Acid). [Link]

Sources

Executive Summary

This technical guide provides a definitive comparative analysis of the acidity of 3-Acetyl-5-nitrobenzoic acid relative to its structural analogs: benzoic acid, 3-nitrobenzoic acid, 3-acetylbenzoic acid, and 3,5-dinitrobenzoic acid.

Key Finding: 3-Acetyl-5-nitrobenzoic acid exhibits a predicted pKa of approximately 3.11 , placing it in a distinct acidity tier—significantly more acidic than 3-nitrobenzoic acid (pKa 3.47) but less acidic than 3,5-dinitrobenzoic acid (pKa 2.82).[1] This specific acidity profile is driven by the synergistic electron-withdrawing effects of the meta-positioned nitro (-NO₂) and acetyl (-COCH₃) groups, making it a highly tunable intermediate for nucleophilic aromatic substitution (

Theoretical Framework: Electronic Substituent Effects[2]

The acidity of substituted benzoic acids is governed by the stability of the conjugate base (benzoate anion). This stability is determined by the electronic influence of substituents on the aromatic ring, quantified by the Hammett Equation :

Where:

- : Dissociation constant of the substituted acid.

-

: Dissociation constant of benzoic acid (

-

: Reaction constant (

- : Hammett substituent constant (measure of electron-donating/withdrawing power).[3]

Mechanism of Action[4][5]

-

Inductive Effect (-I): Both -NO₂ and -COCH₃ groups are electronegative, pulling electron density through the

-bond framework. This disperses the negative charge on the carboxylate oxygen, stabilizing the anion. -

Resonance Effect (-R): While meta-substituents primarily exert influence via induction, the strong electron-withdrawing nature of the nitro group (

) and the moderate withdrawal of the acetyl group (

Comparative Data Analysis

The following table synthesizes experimental literature values with calculated predictions for 3-Acetyl-5-nitrobenzoic acid.

Table 1: Comparative Acidity of Benzoic Acid Derivatives (Water, 25°C)

| Compound | Structure Substituents | pKa (Experimental) | pKa (Calculated)* | Acidity Tier | |

| Benzoic Acid | None | 0.00 | 4.20 [1] | 4.20 | Baseline |

| 3-Acetylbenzoic Acid | 3-COCH₃ | 0.38 | 3.83 [2] | 3.82 | Weakly Enhanced |